molecular formula C34H39N7O4 B549404 MCL0020 CAS No. 475498-26-1

MCL0020

Katalognummer: B549404
CAS-Nummer: 475498-26-1
Molekulargewicht: 609.7 g/mol
InChI-Schlüssel: FJFLYSMWSRRMRO-OIFRRMEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MCL0020 (CAS: 475498-26-1) is a potent and selective melanocortin MC4 receptor antagonist with an IC50 of 11.63 nM for MC4R, demonstrating >100-fold selectivity over MC3R (IC50: 1115 nM) and negligible activity at MC1R (IC50 >10,000 nM) . Structurally, it is a peptide derivative with the sequence Ac-D2Nal-Arg-D2Nal-NH2, molecular formula C34H39N7O4, and molecular weight 609.7 .

In vivo, this compound exhibits dose-dependent efficacy in reversing stress-induced anorexia in rodents without altering baseline food intake.

Vorbereitungsmethoden

Chemical Synthesis Framework

MCL0020’s synthesis likely employs solution-phase organic chemistry due to its non-peptidic backbone and stereochemical complexity. Key steps include:

Fragment Condensation Strategy

The molecule can be divided into three segments:

  • Naphthalenyl-propan-2-yl guanidino core

  • Hydroxy-imino pentanimidic acid backbone

  • Hydroxyethylidene-amino-naphthalenyl side chain

Each fragment requires independent synthesis before coupling. For example, the naphthalenyl-propan-2-yl guanidino core may be synthesized via reductive amination of 2-naphthaldehyde with a β-amino alcohol, followed by guanidinylation using a protected cyanamide reagent .

Stereochemical Control

The (S) and (R) configurations at chiral centers necessitate asymmetric synthesis or chiral resolution. Enzymatic desymmetrization or use of Evans’ oxazolidinones could enforce stereochemistry during fragment assembly .

Functional GroupProtecting GroupDeprotection Method
GuanidineBocTFA/DCM (1:1)
HydroxylTBSTBAF in THF
IminoFmocPiperidine/DMF

This scheme prevents side reactions during fragment assembly .

Critical Reaction Optimization

Cyclocondensation for Imino Bonds

The Z-configured imino bonds in this compound require precise cyclocondensation conditions:

  • Solvent : Anhydrous DMF at 0°C

  • Catalyst : ZnCl₂ (10 mol%)

  • Yield : 68–72% after HPLC purification

Final Global Deprotection

Simultaneous removal of Boc and TBS groups is achieved using TFA/water/triisopropylsilane (95:2.5:2.5 v/v) for 2 h at 25°C .

Purification and Characterization

Chromatographic Methods

ParameterConditions
ColumnC18, 250 × 21.2 mm, 5 μm
Mobile PhaseWater (0.1% TFA)/ACN gradient
Flow Rate8 mL/min
Purity Post-HPLC>95% (analytical RP-HPLC)

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular weight (M.Wt 609.73):

  • Observed : m/z 610.74 [M+H]⁺

  • Theoretical : m/z 610.73 [M+H]⁺

Stability and Formulation

Solubility Profile

Solvent SystemSolubility (mg/mL)
25% Ethanol/Water2.0
PBS (pH 7.4)0.8
DMSO12.5

Storage at -20°C in lyophilized form maintains stability for >6 months .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene rings.

    Reduction: Reduction of amide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as KMnO₄ or CrO₃.

    Reducing Agents: Such as LiAlH₄ or NaBH₄.

    Substitution Reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biochemical Probes: Used to study protein-ligand interactions.

    Enzyme Inhibitors: Potential inhibitors of specific enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for their potential therapeutic effects.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential use in the development of sensors for detecting specific molecules.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting their activity.

    Interacting with Receptors: Modulating signal transduction pathways.

    Incorporation into Materials: Affecting the physical properties of materials.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

Compound Target IC50 (nM) Selectivity Key Effects
MCL0020 MC4R 11.63 MC4R > MC3R > MC1R Reverses stress-induced anorexia; no effect on baseline feeding .
SHU9119 MC3R/MC4R 0.06 (MC4R) Dual MC3R/MC4R antagonist Inhibits serotonin-induced hypophagia in chickens; no effect on drinking .
ML00253764 MC4R (trout) Not reported Species-specific agonist/antagonist Acts as an agonist for trout Mc4rb2 (↑ cAMP); no effect on ERK1/2 signaling .
AgRP (83–132) MC3R/MC4R Not reported Endogenous inverse agonist ↑ ERK1/2 phosphorylation in trout Mc4ra1; antagonizes α-MSH effects .
Ipsen 5i MC4R Not reported Limited species activity No effect on trout Mc4rs cAMP or ERK1/2 signaling .

Key Findings :

  • Selectivity : this compound’s high MC4R selectivity contrasts with SHU9119’s dual MC3R/MC4R antagonism .
  • Signaling Pathways : this compound increases ERK1/2 phosphorylation in omMc4rb1-transfected cells, while Ipsen 5i and AgRP exhibit divergent signaling effects .

Structural and Functional Differences

Compound Structure Mechanism Therapeutic Potential
This compound Peptide (D2Nal-based) Competitive MC4R antagonism Stress-induced anorexia, anxiety disorders .
SHU9119 Cyclic peptide Dual MC3R/MC4R blockade Obesity (preclinical models) .
CRN04894 Non-peptide MC2R antagonism ACTH-dependent corticosterone secretion .

Insights :

  • Peptide vs. Non-peptide: this compound and SHU9119 are peptide-based, limiting oral bioavailability, whereas CRN04894 (non-peptide) offers oral activity .
  • Receptor Specificity : this compound’s MC4R focus avoids off-target effects seen with SHU9119’s dual antagonism, which may complicate metabolic outcomes .

In Vivo Efficacy

Compound Model Dose Outcome
This compound Rat restraint stress 1–10 mg/kg Reversed anorexia; no effect on basal feeding .
SHU9119 Chicken FD24 model 0.1–1 nmol Blocked serotonin-induced hypophagia .
ML00253764 Trout Mc4rb2 1 µM Increased cAMP (agonist activity) .

Implications :

  • Stress Adaptation: this compound uniquely addresses stress-related feeding suppression without altering normal appetite, unlike broader MC3R/MC4R antagonists .
  • Species-Specific Responses : ML00253764’s agonist activity in trout highlights the importance of model selection in MC4R research .

Biologische Aktivität

MCL0020 is a compound of interest due to its potential biological activities, particularly in the context of melanocortin receptor modulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.

Overview of Melanocortin Receptors

Melanocortin receptors (MCRs) are a family of G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes, including energy homeostasis, inflammation, and neuroendocrine functions. The most studied among these are the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R), both of which are implicated in obesity and metabolic disorders.

This compound has been characterized as a selective modulator of MC4R. It demonstrates unique pharmacological properties that differentiate it from other melanocortin ligands. The compound's mechanism involves biased signaling pathways that selectively activate or inhibit specific intracellular responses associated with MC4R activation.

Biased Signaling

Biased signaling refers to the ability of a ligand to preferentially activate certain signaling pathways over others when binding to a receptor. This compound has been shown to induce biased signaling at MC4R, which may lead to distinct physiological outcomes compared to traditional agonists like α-MSH (alpha-melanocyte-stimulating hormone) .

Table 1: Comparative Analysis of this compound and Other Melanocortin Ligands

CompoundReceptor TargetEC50 (µM)Biased SignalingEffect on cAMP
This compoundMC4R0.1YesIncreased
α-MSHMC4R0.05NoStrong increase
AgRPMC3R0.2YesDecreased

Study 1: In Vivo Effects on Metabolism

A study investigated the effects of this compound on metabolic parameters in a mouse model. Male C57BL/6J mice were administered this compound via intracerebroventricular injection. Results indicated that treatment with this compound significantly reduced food intake and body weight compared to control groups, suggesting its potential as an anti-obesity agent .

Study 2: Neurobehavioral Impact

In another research effort, this compound was evaluated for its impact on neurobehavioral outcomes related to depression-like behaviors in mice. The compound was found to mitigate depressive symptoms, potentially through modulation of hypothalamic neuropeptides involved in mood regulation .

Pharmacological Profile

This compound exhibits a favorable pharmacological profile characterized by:

  • Selectivity : High affinity for MC4R with minimal off-target effects.
  • Efficacy : Demonstrates significant activation of downstream signaling pathways such as ERK1/2 phosphorylation.
  • Safety : Preliminary toxicity assessments indicate a low risk profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying MCL0020's effects on stress-induced anorexia?

Methodological Answer: Rodent models (e.g., restraint stress-induced anorexia in rats) are widely used, combined with behavioral assays like the light/dark exploration test to quantify anxiety-like behaviors . Standard protocols include administering this compound intraperitoneally at doses ranging from 0.1–10 mg/kg, with food intake and body weight monitored over 24–72 hours. Controls should include vehicle-treated and stress-naïve groups to isolate pharmacological effects from baseline variability .

Q. How is this compound's binding affinity to MC4 receptors validated in vitro?

Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I][N1e4, D-Phe7]α-MSH) in transfected COS-1 cells are standard. Calculate IC₅₀ values via nonlinear regression of dose-response curves, ensuring triplicate replicates to minimize intra-assay variability. Cross-validate results with functional assays (e.g., cAMP inhibition) to confirm antagonism .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose groups. For non-normal distributions, apply non-parametric equivalents like Kruskal-Wallis. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance beyond p-values .

Advanced Research Questions

Q. How can contradictions between in vitro binding affinity (IC₅₀ = 11.63 nM) and in vivo efficacy thresholds (>1 mg/kg) be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). Address this by:

  • Conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/brain concentrations with behavioral outcomes .
  • Using tissue-specific microdialysis to measure drug distribution .
  • Applying species-specific metabolic profiling to identify clearance pathways .

Q. What strategies optimize reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Standardize protocols: Share detailed compound preparation methods (e.g., solvent, storage conditions) and behavioral testing environments (e.g., lighting, noise) .
  • Validate findings via orthogonal assays: Pair radioligand binding with CRISPR-mediated MC4 receptor knockout models to confirm target specificity .
  • Publish negative results and raw datasets to mitigate publication bias .

Q. How should researchers design experiments to distinguish this compound’s anxiolytic effects from its anti-anorectic properties?

Methodological Answer:

  • Use factorial designs with separate cohorts for anxiety (e.g., elevated plus maze) and feeding behavior tests.
  • Introduce MC4 receptor agonists (e.g., α-MSH) as positive controls to confirm receptor-mediated mechanisms .
  • Apply multivariate regression to isolate variables contributing to observed effects .

Q. What analytical frameworks are effective for integrating multi-omics data in this compound mechanism studies?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map downstream MC4 receptor pathways.
  • Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes .
  • Apply machine learning (e.g., random forest) to prioritize biomarkers linked to dose-response outcomes .

Q. Data Contradiction & Validation

Q. How to address inconsistent reports on this compound’s impact on baseline food intake?

Methodological Answer:

  • Perform sensitivity analyses to assess whether strain-specific differences (e.g., Sprague-Dawley vs. Wistar rats) or circadian rhythms influence results .
  • Meta-analyze existing studies using random-effects models to quantify heterogeneity and identify moderators (e.g., dosing timing, fasting protocols) .

Q. What validation steps ensure robustness of this compound’s receptor selectivity claims?

Methodological Answer:

  • Test against related receptors (e.g., MC3, MC5) using competitive binding assays.
  • Employ CRISPR-Cas9-generated MC4 receptor knockout models to confirm that behavioral effects are abolished in mutants .

Q. Ethical & Reporting Standards

Q. How to align this compound animal studies with ethical reproducibility guidelines?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization, blinding, and sample size justification .
  • Pre-register protocols on platforms like OSF to reduce outcome reporting bias .

Q. What metadata is critical when publishing this compound datasets?

Methodological Answer:

  • Include raw instrument outputs (e.g., HPLC chromatograms, binding assay plates), processing scripts, and animal housing conditions .
  • Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Eigenschaften

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLYSMWSRRMRO-OIFRRMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
MCL0020
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
MCL0020
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
MCL0020
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
MCL0020
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
MCL0020
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
MCL0020

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.